(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride
Overview
Description
(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride: is an organic compound characterized by the presence of a trifluoromethyl group attached to a triazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Acetic Acid Moiety: The acetic acid group is incorporated through esterification or amidation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, leading to partially or fully reduced products.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trifluoromethyl group and the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other nucleophiles.
Major Products
Oxidized Derivatives: N-oxides, hydroxylated products.
Reduced Derivatives: Amines, partially reduced triazoles.
Substituted Products: Various substituted triazoles and acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its stability and efficacy in various environmental conditions.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1,2,4-triazole-3-yl)-acetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(5-Amino-3-methyl-[1,2,4]triazol-1-YL)-acetic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it particularly valuable in applications requiring high stability and specific biological interactions.
Properties
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O2.ClH/c6-5(7,8)3-10-4(9)12(11-3)1-2(13)14;/h1H2,(H,13,14)(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUVMIWZNBADKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NC(=N1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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